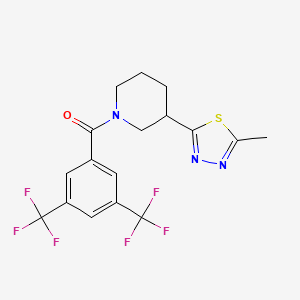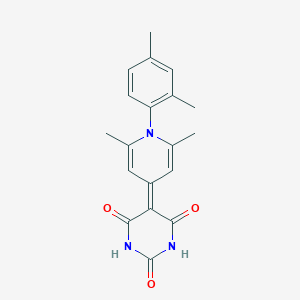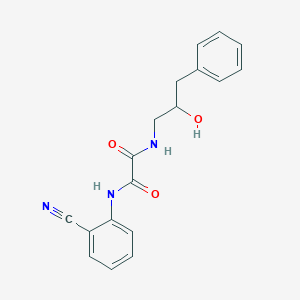
(3,5-Bis(trifluorométhyl)phényl)(3-(5-méthyl-1,3,4-thiadiazol-2-yl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a unique compound characterized by its complex molecular structure. Known for its significant applications in various scientific fields, this compound showcases the intricate interplay of organic chemistry.
Applications De Recherche Scientifique
Chemistry:: In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique structure allows for versatile functionalization.
Biology:: Its biological activity is studied in pharmacology, particularly for its potential anti-inflammatory and antimicrobial properties.
Medicine:: The compound's derivatives are explored for developing therapeutic agents, targeting specific enzymes and receptors implicated in diseases.
Industry:: Utilized in the production of specialty chemicals, particularly in developing advanced materials with specific desired properties, such as high thermal stability and chemical resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:: The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. Starting with the synthesis of the 3,5-bis(trifluoromethyl)benzene as the core structure, it undergoes electrophilic substitution and coupling reactions with the thiadiazolyl-piperidine moiety. The reactions are often conducted under inert atmosphere using catalysts such as palladium(II) acetate and bases like potassium carbonate at elevated temperatures.
Industrial Production Methods:: For industrial-scale production, advanced techniques such as continuous flow reactors are employed to ensure consistent yield and purity. Catalysts and reagents are carefully selected to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, especially at the methanone group, potentially forming carboxyl or hydroxyl derivatives.
Reduction: The reduction reactions may target the thiadiazole ring, altering its electronic properties.
Substitution: Both the phenyl and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:: Reagents such as sodium borohydride for reduction, oxidizing agents like potassium permanganate, and various halides for substitution reactions are commonly used. These reactions typically occur under controlled temperatures ranging from 0°C to 100°C, depending on the desired transformation.
Major Products:: The primary products formed include modified phenyl or piperidine derivatives and occasionally ring-opened thiadiazole compounds, depending on the reaction pathway.
Mécanisme D'action
The compound interacts with biological targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The thiadiazole ring is crucial in inhibiting specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Unique Attributes:: Compared to its peers, (3,5-Bis(trifluoromethyl)phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone boasts enhanced electron-withdrawing trifluoromethyl groups, contributing to its high stability and reactivity.
Similar Compounds::(3,5-Dichlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Shares the thiadiazole and piperidine moiety but differs in electronic properties.
(4-Methylphenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone: Variance in the phenyl substituent alters the compound's reactivity and interaction with biological targets.
This compound's versatility in scientific research makes it a valuable asset in various fields, and its unique structure opens the door to numerous applications and further exploration. Fascinating, right?
Propriétés
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F6N3OS/c1-9-24-25-14(28-9)10-3-2-4-26(8-10)15(27)11-5-12(16(18,19)20)7-13(6-11)17(21,22)23/h5-7,10H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDXTRVTWCFHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)





![8-[4-(dimethylamino)phenyl]-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2492775.png)



![3-(3-methylbutyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2492781.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2492783.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide](/img/structure/B2492784.png)
